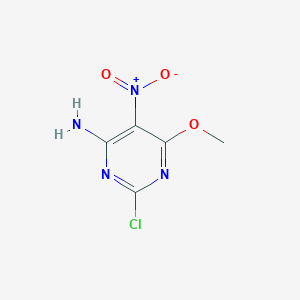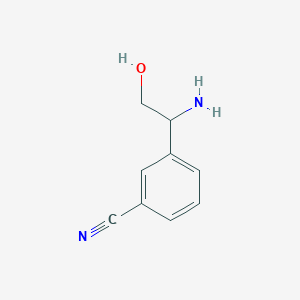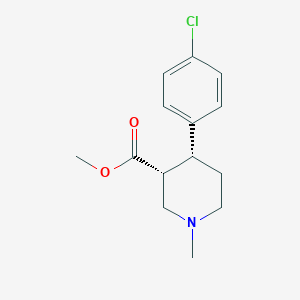![molecular formula C13H9ClO5 B12107604 5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid is a chemical compound with a complex structure that includes a pyran ring, a carboxylic acid group, and a chlorobenzyl ether moiety.
Preparation Methods
The synthesis of 5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl alcohol with a suitable pyranone derivative under acidic or basic conditions to form the ether linkage. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This optimization includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to maximize yield and minimize waste .
Chemical Reactions Analysis
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl position, where nucleophiles such as amines or thiols replace the chlorine atom
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid can be compared with other similar compounds, such as:
4-oxo-4H-pyran-2-carboxylic acid derivatives: These compounds share the pyranone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Chlorobenzyl ethers: These compounds have similar ether linkages but may have different aromatic or aliphatic groups attached, affecting their reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H9ClO5 |
|---|---|
Molecular Weight |
280.66 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C13H9ClO5/c14-9-4-2-1-3-8(9)6-18-12-7-19-11(13(16)17)5-10(12)15/h1-5,7H,6H2,(H,16,17) |
InChI Key |
BWAIDBOOUZWXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=COC(=CC2=O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12107539.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)

amine](/img/structure/B12107553.png)

![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)


![2-Iodobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12107600.png)




